
Perazine Dimaleate
概要
説明
Perazine dimaleate (PDM) is a phenothiazine-derived antipsychotic drug with the chemical name 10-[3-(4-methylpiperazine-1-yl)propyl]-10H-phenothiazine·2-maleic acid . It belongs to the tricyclic phenothiazine class and acts as a dopamine antagonist, primarily targeting the central nervous system (CNS) to manage schizophrenia and related psychotic disorders . Structurally, PDM features a piperazine side-chain, distinguishing it from other phenothiazines like chlorpromazine, which has an aliphatic side-chain . Its molecular formula is C₂₀H₂₅N₃S·2C₄H₄O₄, with a molecular weight of 571.64 g/mol .
PDM exhibits moderate potency and is noted for its lower propensity to induce extrapyramidal side effects (EPS) compared to high-potency antipsychotics like haloperidol . It also inhibits cytochrome P450 1A2 (CYP1A2), influencing drug metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Perazine Dimaleate involves several steps:
- This intermediate is then heated with 1-methylpiperazine to form the amide.
- The final step involves the reduction of the amide using diborane , resulting in the formation of Perazine .
Phenothiazine-10-propionitrile: is treated with a mixture of acid and alcohol to yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in a crystalline form and is then converted to its dimaleate salt for pharmaceutical use .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using agents like diborane, as mentioned in its synthesis.
Substitution: It can participate in substitution reactions, especially involving the phenothiazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Diborane, sodium borohydride.
Solvents: Dimethyl sulfoxide, acetic acid.
Major Products:
Oxidation: Oxidized derivatives of Perazine.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
Pharmacological Properties
Perazine dimaleate exhibits several pharmacological actions:
- Antipsychotic Activity : As a typical antipsychotic, it functions primarily as a dopamine antagonist, which is crucial for managing symptoms of schizophrenia and other psychotic disorders .
- Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating conditions like arthritis .
- Antiemetic Properties : Similar to other phenothiazines, it has demonstrated efficacy in controlling nausea and vomiting, particularly in patients undergoing chemotherapy .
Clinical Applications
This compound has been explored in various clinical contexts:
- Schizophrenia and Psychotic Disorders : It is used to manage acute and chronic symptoms associated with schizophrenia. A systematic review suggests that while the data on perazine's efficacy is limited, it may have a comparable risk profile for extrapyramidal side effects as atypical antipsychotics .
- Dementia and Depression : Clinical trials have investigated its use in treating dementia-related behavioral disturbances and depressive disorders. Its effectiveness in these areas remains under evaluation .
- Anxiety Disorders : this compound has been studied for its potential benefits in anxiety management, although comprehensive data is still required to establish definitive conclusions .
Anti-inflammatory Activity
A patent describes the synthesis of this compound and its evaluation for anti-inflammatory effects using various animal models. The compound was tested using the paw edema test, where it showed significant reduction in inflammation compared to control groups. The effective dose (ED50) was calculated based on the weight difference in treated versus untreated paws .
Formulation Studies
Recent studies have focused on developing novel formulations of this compound to enhance its bioavailability and therapeutic efficacy:
- Fast-Dissolving Tablets : Research published in the Journal of Drug Delivery and Therapeutics explored fast-dissolving formulations of this compound. These formulations aim to improve patient compliance by providing rapid onset of action .
- Electrochemical Sensors : A study introduced an electrochemical sensor utilizing graphene quantum dots modified with this compound for detecting cisplatin, showcasing its versatility beyond traditional pharmaceutical applications .
Data Tables
The following table summarizes key findings related to the applications of this compound:
作用機序
Perazine Dimaleate exerts its effects primarily by acting as a dopamine antagonist. It binds to dopamine receptors in the brain, particularly the D2 receptors, inhibiting the action of dopamine. This helps in reducing the symptoms of psychosis, such as hallucinations and delusions. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall antipsychotic effects .
類似化合物との比較
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
Table 1: Structural and Pharmacokinetic Properties
Key Observations :
- Structural Differences : PDM’s piperazine side-chain enhances its lipophilicity and CNS penetration compared to chlorpromazine’s aliphatic chain .
- Metabolism : Unlike thioridazine, which is metabolized via CYP2D6, PDM’s metabolism is less well-characterized but involves sulphoxide formation .
- CYP Inhibition : PDM strongly inhibits CYP1A2, while chlorpromazine affects multiple isoforms (CYP2D6, 3A4) .
Pharmacodynamic and Clinical Comparisons
Table 2: Efficacy and Adverse Effects
Compound | Receptor Affinity (D₂) | Efficacy in Schizophrenia | Common Side Effects | EPS Risk |
---|---|---|---|---|
This compound | Moderate | Comparable to atypicals | Sedation, weight gain, photosensitivity | Low |
Chlorpromazine | Low | Moderate | Hypotension, anticholinergic effects | Moderate |
Haloperidol | High | High | Tremors, akathisia, tardive dyskinesia | High |
Olanzapine | Moderate (5-HT₂A > D₂) | High | Metabolic syndrome, somnolence | Low |
Key Findings :
- Side Effects : PDM causes fewer EPS than haloperidol but shares sedation and photosensitivity risks with chlorpromazine .
- Mechanism : Unlike olanzapine, which preferentially binds 5-HT₂A receptors, PDM acts primarily via D₂ antagonism .
Analytical and Biointeraction Comparisons
Table 3: Analytical Performance in Fluorescence Assays
Compound | Linear Range (ppm) | Cation Interference (Mg²⁺, Ca²⁺) | Quenching Effect |
---|---|---|---|
This compound | 0.85–50.60 | Mg²⁺ enhances fluorescence | Ca²⁺ quenches fluorescence |
Thioridazine | 0.43–21.70 | Minimal effect | None observed |
Promethazine | 0.30–20.02 | Na⁺, K⁺ reduce intensity | Mg²⁺ quenches fluorescence |
Key Insights :
Neurochemical and Preclinical Comparisons
- Histamine H3 Receptor Activity : PDM derivatives show lower H3R antagonism compared to pyrrole- or piperidine-substituted compounds, indicating structural limitations in receptor binding .
化学反応の分析
Key Reaction Parameters :
Step | Temperature (°C) | Solvent System | Reaction Time (hr) | Yield (%) |
---|---|---|---|---|
Alkylation | 66–74 | Toluene-xylene | 3.7–4.1 | 65–70 |
Condensation | 118–120 | Toluene-xylene | 4–5 | 60–65 |
Oxidation and Metabolic Pathways
Perazine undergoes oxidation at the sulfur atom in its phenothiazine ring, forming sulfoxide metabolites. This reaction is catalyzed by cytochrome P450 enzymes (e.g., CYP1A2) in vivo and by chemical oxidants in vitro .
In Vitro Oxidation with Hydrogen Peroxide :
-
Conditions : pH 3.0, 60°C, titanosilicate catalyst, 1.3–2.0 molar equivalents of H₂O₂.
-
Outcome :
-
Primary product: Perazine sulfoxide (80–85% yield).
-
Secondary product: Sulfone (<5% yield at optimal H₂O₂ ratios).
-
Metabolic Enzyme Interactions :
Enzyme | Inhibition Constant (Ki) | Role in Metabolism |
---|---|---|
CYP1A2 | Potent inhibitor | N-demethylation, sulfoxidation |
CYP2B6 | 45.0 µM | Minor metabolic pathway |
Protein Binding Interactions
Perazine dimaleate binds to bovine serum albumin (BSA) via electrostatic interactions and groove binding , as demonstrated by spectroscopic and voltammetric studies .
Binding Parameters with BSA :
Method | Binding Constant (K<sub>b</sub>) | Binding Sites (n) | ΔG (kJ/mol) |
---|---|---|---|
Cyclic Voltammetry | 4.8 × 10⁴ L·M⁻¹ | 1.0 | -24.0 |
Fluorescence | 5.4 × 10⁴ L·M⁻¹ | 1.2 | -27.0 |
-
Mechanism : Static quenching dominates, confirmed by UV-vis absorption shifts and viscosity changes .
-
Structural Insight : Molecular docking reveals binding near BSA’s Trp-213 residue, driven by hydrophobic and hydrogen-bonding interactions .
Degradation Under Acidic Conditions
In acidic media (pH < 3), this compound undergoes hydrolysis of the piperazine ring and demethylation , forming degradation products detectable via HPLC .
Degradation Profile :
Condition | Major Degradants | Stability (%) |
---|---|---|
pH 1.2 (37°C, 24 hr) | N-desmethylperazine, sulfoxide | 65–70 |
pH 7.4 (37°C, 24 hr) | Stable (>95%) | >95 |
Reactivity with Free Radicals
Perazine’s phenothiazine core scavenges free radicals (e.g., OH- , NO- ), forming stable nitrogen-centered radicals . This reactivity is linked to its side effect profile .
Radical Scavenging Efficiency :
Radical | Rate Constant (k, cm³·molecule⁻¹·s⁻¹) |
---|---|
OH- | 2.1 × 10⁻¹⁰ |
NO- | 1.8 × 10⁻¹¹ |
Complexation with Metal Ions
This compound forms coordination complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via its sulfur and nitrogen atoms, altering its redox behavior .
Complex Stability Constants :
Metal Ion | log K (Stability Constant) |
---|---|
Fe³⁺ | 8.2 ± 0.3 |
Cu²⁺ | 6.9 ± 0.2 |
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for quantifying Perazine Dimaleate in pharmaceutical formulations?
A spectrofluorometric method is widely used, where fluorescence excitation spectra are measured in aqueous solutions. PDM exhibits linear fluorescence intensity in the range of 0.85–50.60 ppm. Validation includes assessing interference from cations (e.g., K⁺, Na⁺, Mg²⁺, Ca²⁺), which can alter fluorescence signals. This method is applied to drugs like Pernazinum, with detailed protocols for sample preparation and instrument calibration .
Q. How does this compound interact with serum proteins, and what experimental approaches are used to study this?
Cyclic voltammetry (CV) and fluorescence quenching are primary methods. For example, PDM’s oxidation-reduction peaks (0.538 V and 0.471 V vs. SCE) shift negatively upon binding to bovine serum albumin (BSA). Fluorescence quenching reveals static binding mechanisms, with binding constants calculated via Stern-Volmer plots. These methods require pH 7.2 acetate buffer and controlled temperature to ensure reproducibility .
Q. What structural features of PDM influence its pharmacological activity?
PDM belongs to the phenothiazine family, characterized by a tricyclic structure with a 10-[3-(4-methylpiperazine-1-yl)propyl] side chain. This side chain enhances binding to neurotransmitter receptors, contributing to its antipsychotic properties. Comparative studies with other phenothiazines (e.g., promethazine) highlight the role of substituents at positions 2 and 10 in modulating efficacy .
Advanced Research Questions
Q. How can conflicting binding constants for PDM-protein interactions be resolved when using different methodologies?
Discrepancies between voltammetric and spectroscopic binding constants (e.g., 1.2 × 10⁴ M⁻¹ vs. 1.1 × 10⁴ M⁻¹) may arise from experimental conditions (e.g., ionic strength, temperature). To reconcile data, use complementary techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Statistical tools (e.g., Bland-Altman plots) can quantify method agreement .
Q. What strategies are recommended for designing studies on PDM’s inhibition of tumor cell proliferation?
Use in vitro models (e.g., MTT assays on cancer cell lines) with controlled PDM concentrations (1–50 μM). Include positive controls (e.g., doxorubicin) and validate results via flow cytometry for apoptosis/necrosis markers. Address cytotoxicity variability by standardizing cell culture conditions (e.g., serum concentration, passage number) .
Q. How can molecular docking simulations enhance understanding of PDM’s mechanism of action?
Docking studies (e.g., AutoDock Vina) predict binding affinities between PDM and targets like dopamine D₂ receptors. Compare results with experimental data (e.g., IC₅₀ values from radioligand assays). Validate docking poses using mutagenesis studies or X-ray crystallography when available .
Methodological and Data Analysis Questions
Q. What are best practices for ensuring reproducibility in PDM synthesis and characterization?
Document reaction conditions (e.g., solvent purity, catalyst ratios) and characterize products via HPLC-UV (>98% purity) and NMR (δ 7.2–7.4 ppm for aromatic protons). Include melting point analysis (PDM: 145–147°C) and elemental analysis (C: 54.1%, H: 5.1%, N: 7.3%) .
Q. How should researchers address variability in PDM’s pharmacokinetic data across studies?
Conduct meta-analyses to identify confounding factors (e.g., administration route, animal model). Use pharmacokinetic modeling (e.g., non-compartmental analysis) and report parameters like AUC, Cmax, and t½ with 95% confidence intervals. Cross-validate with in vitro hepatocyte metabolism assays .
Q. What statistical methods are appropriate for analyzing dose-response relationships in PDM studies?
Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀ values and assess goodness-of-fit via R² and residual plots. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis) .
Q. Addressing Contradictions and Gaps
Q. How can conflicting reports on PDM’s efficacy in neurodegenerative models be critically evaluated?
Compare experimental designs: differences in dosing regimens (acute vs. chronic), animal strains (transgenic vs. wild-type), or behavioral assays (Morris water maze vs. Y-maze). Perform power analyses to ensure adequate sample sizes and use systematic reviews to synthesize evidence .
Q. What methodologies mitigate interference from PDM metabolites in pharmacokinetic studies?
Use LC-MS/MS with selective ion monitoring to distinguish PDM from metabolites (e.g., perazine sulphoxide). Validate assays for specificity, matrix effects, and recovery rates. Include stability tests under storage conditions (−80°C, <3 freeze-thaw cycles) .
特性
CAS番号 |
14516-56-4 |
---|---|
分子式 |
C24H29N3O4S |
分子量 |
455.6 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C20H25N3S.C4H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;5-3(6)1-2-4(7)8/h2-5,7-10H,6,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
UASWVXBJEDDYKU-BTJKTKAUSA-N |
SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
異性体SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
ピクトグラム |
Health Hazard |
関連するCAS |
84-97-9 (Parent) |
同義語 |
Dihydrochloride, Perazine Maleate, Perazine Perazine Perazine Dihydrochloride Perazine Maleate Perazine Maleate (1:1) Perazine Maleate (1:2) Pernazine Taxilan |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。